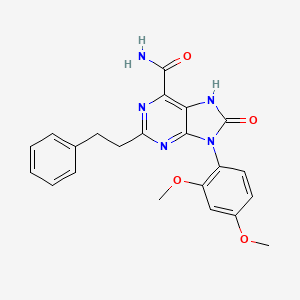
9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with 2,4-dimethoxybenzaldehyde and phenylethylamine under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7
Actividad Biológica
The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a purine base with modifications that contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| PC-3 | 15.0 |
The results indicated that the compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound also demonstrated antimicrobial effects against several bacterial strains. In particular, it showed notable activity against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties. It was observed to reduce oxidative stress in neuronal cells exposed to neurotoxic agents.
The neuroprotective effect is hypothesized to be mediated through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Cyclooxygenase-2 (COX-2) | 70 |
| Protein Kinase B (Akt) | 65 |
These findings suggest that the compound could be a viable candidate for further development as an anti-inflammatory or anticancer agent.
Propiedades
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-30-14-9-10-15(16(12-14)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLIEXNAHZWALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













